molecular formula C13H21NO5 B1276310 N-Boc-3-Carboethoxy-4-piperidone CAS No. 98977-34-5

N-Boc-3-Carboethoxy-4-piperidone

Cat. No. B1276310
Key on ui cas rn: 98977-34-5
M. Wt: 271.31 g/mol
InChI Key: ABBVAMUCDQETDO-UHFFFAOYSA-N
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Patent
US09255096B1

Procedure details

To a solution of ethyl 4-oxopiperidine-3-carboxylate (180.0 g, 0.87 mol, 1.0 eq.) in DCM (2.7 L) was added Et3N (352.14 g, 3.48 mol, 4.0 eq.) dropwise at 15° C. and stirred for 30 min followed by addition of (BOC)2O (210.0 g, 0.96 mol, 1.10 eq.) maintaining the temperature below 10° C. The resulted mixture was stirred at rt overnight, and concentrated to give a crude product that was stirred with hexane (3.5 L) for 1 h and filtered. The filtered cake was washed with hexanes. The combined organic phase was concentrated to furnish the title compound (226.0 g, 0.83 mol, 95.4%).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
352.14 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
reactant
Reaction Step Three
Yield
95.4%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9].CCN(CC)CC.[O:20](C(OC(C)(C)C)=O)[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O.CCCCCC>C(Cl)Cl>[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:20])[CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
O=C1C(CNCC1)C(=O)OCC
Name
Quantity
352.14 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The resulted mixture was stirred at rt overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.83 mol
AMOUNT: MASS 226 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09255096B1

Procedure details

To a solution of ethyl 4-oxopiperidine-3-carboxylate (180.0 g, 0.87 mol, 1.0 eq.) in DCM (2.7 L) was added Et3N (352.14 g, 3.48 mol, 4.0 eq.) dropwise at 15° C. and stirred for 30 min followed by addition of (BOC)2O (210.0 g, 0.96 mol, 1.10 eq.) maintaining the temperature below 10° C. The resulted mixture was stirred at rt overnight, and concentrated to give a crude product that was stirred with hexane (3.5 L) for 1 h and filtered. The filtered cake was washed with hexanes. The combined organic phase was concentrated to furnish the title compound (226.0 g, 0.83 mol, 95.4%).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
352.14 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
reactant
Reaction Step Three
Yield
95.4%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9].CCN(CC)CC.[O:20](C(OC(C)(C)C)=O)[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O.CCCCCC>C(Cl)Cl>[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:20])[CH2:4][CH:3]1[C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
O=C1C(CNCC1)C(=O)OCC
Name
Quantity
352.14 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.7 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
STIRRING
Type
STIRRING
Details
The resulted mixture was stirred at rt overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered cake was washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phase was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C(CN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.83 mol
AMOUNT: MASS 226 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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